molecular formula C7H9N3O2S B14355317 2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine CAS No. 95106-83-5

2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine

Cat. No.: B14355317
CAS No.: 95106-83-5
M. Wt: 199.23 g/mol
InChI Key: PQXGAFDZYMAMLQ-UHFFFAOYSA-N
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Description

2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a nitropropan-2-yl group attached to a sulfur atom, which is further connected to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

The synthesis of 2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with 2-nitropropane-2-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

    Biological Studies: The compound is employed in studies investigating the biological activities of pyrimidine derivatives, including their effects on various enzymes and cellular pathways.

    Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfur atom in the compound can also participate in redox reactions, influencing oxidative processes in the organism .

Comparison with Similar Compounds

2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .

Properties

CAS No.

95106-83-5

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

2-(2-nitropropan-2-ylsulfanyl)pyrimidine

InChI

InChI=1S/C7H9N3O2S/c1-7(2,10(11)12)13-6-8-4-3-5-9-6/h3-5H,1-2H3

InChI Key

PQXGAFDZYMAMLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)([N+](=O)[O-])SC1=NC=CC=N1

Origin of Product

United States

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